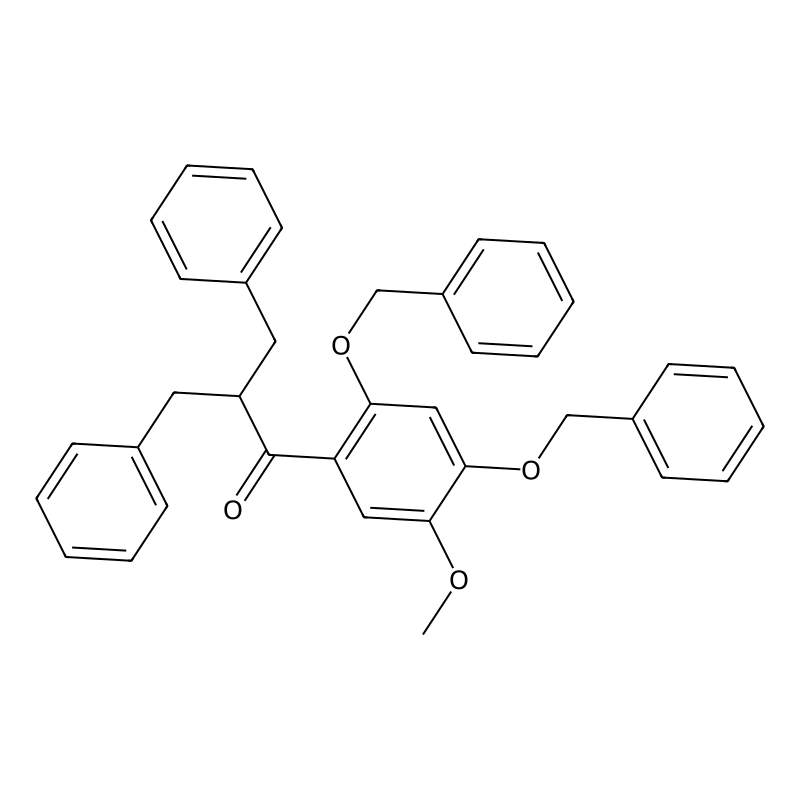

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, with the molecular formula C₃₇H₃₄O₄ and a molecular weight of 542.66 g/mol, is a complex organic compound characterized by its unique structure that includes multiple aromatic groups. It appears as an off-white solid and is known for its crystalline nature. The compound is soluble in dichloromethane and has potential applications in various fields of scientific research due to its structural properties and reactivity .

The chemical reactivity of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole primarily involves electrophilic aromatic substitution due to the presence of multiple aromatic rings. The compound can undergo reactions such as:

- Nucleophilic substitutions: The methoxy groups can be replaced under appropriate conditions.

- Oxidation reactions: The benzyl groups may be oxidized to corresponding carboxylic acids.

- Reduction reactions: The carbonyl group in the ethanone part can be reduced to an alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be achieved through several methods:

- Condensation Reactions: Combining benzyl derivatives with appropriate ketones in the presence of a catalyst.

- Alkylation Reactions: Utilizing alkyl halides with phenolic compounds to introduce benzyl groups.

- Functional Group Transformations: Modifying existing functional groups through selective reactions.

These methods allow for the controlled synthesis of the compound while maintaining yield and purity .

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole finds applications in various fields, including:

- Pharmaceuticals: As a potential precursor or intermediate in drug development.

- Material Science: In the formulation of polymers or resins due to its structural integrity.

- Research Chemicals: Used in laboratories for synthetic organic chemistry and material characterization.

The compound's unique properties make it valuable for both academic and industrial applications.

Interaction studies involving 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole could focus on:

- Protein binding assays: To determine how this compound interacts with biological macromolecules.

- Receptor binding studies: Assessing its potential as a ligand for various receptors.

- Metabolic studies: Understanding how this compound is processed within biological systems.

Such studies are crucial for evaluating the safety and efficacy of compounds intended for therapeutic use .

Several compounds share structural similarities with 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Bis(bromomethyl)benzene | Contains bromine substituents | Higher reactivity due to halogen presence |

| Diphenylmethanol | Two phenyl groups attached to a carbon | Exhibits different solubility properties |

| Benzophenone | Ketone group flanked by two phenyl rings | Known for UV absorption properties |

| 2,4-Dimethoxyacetophenone | Methoxy groups on an acetophenone backbone | Used in fragrance applications |

The uniqueness of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole lies in its specific arrangement of multiple benzyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole relies fundamentally on Friedel-Crafts acylation as the primary synthetic methodology [2] [5]. This electrophilic aromatic substitution reaction involves the acylation of aromatic rings using acyl chlorides in the presence of Lewis acid catalysts, particularly aluminum chloride [2] [20]. The compound's molecular formula C₃₇H₃₄O₄ and molecular weight of 542.66 g/mol indicate a complex aromatic structure requiring multiple synthetic steps [2] .

The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion intermediate when the acyl chloride reacts with the Lewis acid catalyst [5] [20]. For anisole derivatives, the methoxy group serves as an ortho/para directing group, significantly influencing the regioselectivity of the acylation reaction [5] [6]. The enhanced nucleophilicity of anisole compared to benzene reflects the electron-donating influence of the methoxy group, which renders the aromatic ring more electron-rich through mesomeric effects [6].

Temperature control during Friedel-Crafts acylation is critical for achieving optimal yields while minimizing side reactions [20] [27]. Typical reaction temperatures range from 0°C to 80°C, depending on the specific substrate and catalyst system employed [20]. The reaction proceeds through a two-step mechanism involving initial formation of the sigma complex followed by deprotonation to restore aromaticity [20].

Catalyst Systems and Optimization

Lewis acid catalysts play a crucial role in activating the acyl chloride for nucleophilic attack by the aromatic substrate [20]. Aluminum chloride remains the most widely used catalyst, though alternative Lewis acids such as ferric chloride and zinc chloride have shown effectiveness in specific synthetic applications [13] [20]. The catalyst loading typically ranges from 1.1 to 2.0 equivalents relative to the acyl chloride to ensure complete activation [20].

Solvent selection significantly impacts both reaction rate and product selectivity in Friedel-Crafts acylation [26] [27]. Dichloromethane, carbon disulfide, and nitrobenzene are commonly employed solvents, each offering distinct advantages in terms of solubility and reaction kinetics [20] [26]. The choice of solvent affects the stabilization of charged intermediates and the overall reaction mechanism [26].

Multi-Step Functional Group Modification Approaches

The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole requires sophisticated multi-step synthetic strategies involving sequential functional group modifications [2] [15]. These approaches typically involve protecting group strategies, regioselective functionalization, and careful orchestration of reaction sequences to achieve the desired substitution pattern [15] [16].

Multi-step aromatic synthesis requires careful consideration of directing group effects and the order of electrophilic aromatic substitution reactions [15] [21]. The presence of multiple methoxy and benzyl substituents necessitates strategic planning to avoid undesired regioisomers [15]. The synthetic sequence must account for the electronic effects of existing substituents on subsequent reactions [15] [21].

Protecting Group Strategies

Protecting group methodologies are essential for multi-step synthesis of complex aromatic ethers [16] [17]. Benzyl ethers serve as versatile protecting groups for phenolic hydroxyl groups during multi-step synthetic sequences [18] [22]. The preparation of benzyl ethers can be accomplished through various methods, including the use of 2-benzyloxypyridine as a benzyl transfer reagent [18].

The 2-benzyloxypyridine methodology offers advantages over traditional benzyl trichloroacetimidate protocols, particularly for acid-sensitive substrates [18]. In situ methylation of 2-benzyloxypyridine with methyl triflate provides an active benzyl transfer reagent under neutral conditions [18]. This approach demonstrates excellent functional group tolerance and can be applied to the synthesis of various arylmethyl ethers [18].

Sequential Functionalization Protocols

Sequential functionalization requires precise control over reaction conditions to achieve selective modification of specific aromatic positions [15] [16]. The electronic properties of substituents influence both the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions [15] [21]. Electron-donating groups such as methoxy substituents activate the aromatic ring toward electrophilic attack while directing substitution to ortho and para positions [6] [15].

The synthesis may involve polarity reversal strategies, where meta-directing groups are converted to ortho/para-directing groups through functional group interconversions [21]. These transformations include reduction of nitro groups to amines, reduction of carbonyl groups to alkyl substituents, and hydrolysis of nitriles to carboxylic acids [21].

Catalytic Systems for Etherification Reactions

Catalytic etherification represents a cornerstone methodology for constructing the ether linkages present in 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole [9] [13]. Modern catalytic systems have evolved to provide efficient, selective, and environmentally sustainable approaches to ether formation [10] [14].

Transition Metal Catalysis

Palladium-catalyzed etherification reactions have emerged as powerful tools for constructing aromatic ethers [24]. The combination of palladium catalysts with appropriate ligands enables C-O bond formation between phenols and various electrophilic partners [24]. Palladium complexes such as Pd₂dba₃ paired with Xantphos ligand demonstrate exceptional performance in etherification reactions, achieving yields ranging from 70% to 99% [24].

Iron-based catalytic systems offer cost-effective alternatives for symmetric etherification of benzyl alcohols [13]. Iron(II/III) chloride hexahydrate catalyzes the dehydrative coupling of benzyl alcohols in propylene carbonate solvent at elevated temperatures [13]. This methodology demonstrates particular effectiveness for para-substituted benzylic alcohols, achieving moderate to good yields while maintaining high selectivity [13].

Lewis Acid Catalysis

Lewis acid catalysts facilitate reductive etherification through activation of carbonyl compounds toward nucleophilic attack [14]. Bismuth trichloride catalyzes the reductive etherification of alcohols with aldehydes and ketones using hydrosilanes as reducing agents [14]. This methodology provides access to both symmetrical and asymmetrical ethers under mild reaction conditions [14].

Ytterbium triflate represents another effective Lewis acid catalyst for alcohol etherification with carbonyl compounds [14]. The catalyst demonstrates broad substrate scope, accommodating alkyl, propargyl, and benzyl alcohols with various aromatic and aliphatic carbonyl partners [14]. Reaction yields typically range from 60% to 92% depending on the specific substrate combination [14].

Catalytic System Comparison

| Catalyst Type | Active Species | Substrate Scope | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Iron(II/III) Chloride | FeCl₃·6H₂O | Benzyl alcohols | 120°C, PC solvent | 56-90 |

| Palladium Complexes | Pd₂dba₃/Xantphos | Phenols + allenylic carbonates | 25°C, Et₂O/MTBE | 70-99 |

| Zirconium Alkoxides | Zr(OPrⁱ)₄ | Hydroxybenzaldehydes | 100°C, isopropanol | 40-85 |

| Hafnium Alkoxides | Hf(OPrⁱ)₄ | Aromatic aldehydes | 100-120°C, alcohols | 45-80 |

| Bismuth Trichloride | BiCl₃ | Alcohols + carbonyls | RT-100°C, DCM | 75-95 |

| Lewis Acid Triflates | Yb(OTf)₃, HOTf | Various alcohols | 25-80°C, various | 60-92 |

Solvent Effects and Reaction Kinetic Studies

Solvent selection profoundly influences both the kinetics and selectivity of aromatic etherification reactions [11] [26]. The solvent environment affects reaction rates through stabilization of charged intermediates, solvation of reactants and catalysts, and modification of the reaction mechanism [26] [27].

Mechanistic Considerations

Aromatic nucleophilic substitution reactions demonstrate significant sensitivity to solvent polarity and hydrogen bonding capacity [26]. The reaction mechanism can shift from polar pathways to single electron transfer mechanisms depending on the solvent composition [26]. Studies of aromatic nucleophilic substitution in methanol-dimethyl sulfoxide mixtures reveal dramatic rate variations with increasing dimethyl sulfoxide content [26].

The Kamlet-Abboud-Taft solvatochromic parameters provide quantitative measures of solvent effects on reaction kinetics [26]. These parameters include π* (dipolarity/polarizability), α (hydrogen bond donor acidity), and β (hydrogen bond acceptor basicity) [26]. Correlation analysis reveals that reaction rates increase with π* and β parameters while decreasing with α parameters [26].

Solvent System Optimization

Propylene carbonate demonstrates exceptional performance as a green solvent for catalytic etherification reactions [13]. Its high dielectric constant (64.9) and excellent thermal stability make it particularly suitable for high-temperature reactions [13]. The solvent's ability to stabilize charged intermediates contributes to enhanced reaction rates and selectivity [13].

2-Methoxyethanol exhibits unique selectivity properties in Williamson etherification reactions [11]. This solvent promotes direct formation of ether products while suppressing ester formation through its optimal proticity [11]. The solvent creates a pH environment that favors ether formation while destabilizing ester intermediates [11].

Kinetic Analysis and Optimization

| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) | Reaction Rate Effect | Product Selectivity |

|---|---|---|---|---|---|

| Dichloromethane | 3.1 | 8.9 | 39.6 | Moderate | High |

| Tetrahydrofuran | 4.0 | 7.5 | 66.0 | Good | High |

| Propylene Carbonate | 6.1 | 64.9 | 242.0 | Excellent | Very High |

| Dimethyl Carbonate | 2.8 | 3.1 | 90.3 | Variable | Moderate |

| 2-Methoxyethanol | 5.5 | 17.2 | 124.6 | Very Good | Very High |

| Toluene | 2.4 | 2.4 | 110.6 | Good | High |

Temperature effects on aromatic etherification demonstrate complex relationships between reaction rate and selectivity [19] [27]. Kinetic studies of tertiary ether formation reveal optimal temperature ranges that balance reaction rate with side reaction suppression [19]. Activation energies for etherification reactions typically range from 80 to 120 kJ/mol depending on the specific substrate and catalyst system [19].

Purification Techniques and Yield Optimization

The purification of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole requires sophisticated separation techniques to achieve the high purity levels demanded for research applications [12] [25]. The compound appears as an off-white crystalline solid with specific solubility characteristics that influence purification strategy selection .

Chromatographic Separation Methods

Column chromatography represents the most versatile purification technique for aromatic ether compounds [25]. The method exploits polarity differences between compounds to achieve separation through differential migration rates on silica gel or alumina stationary phases [25]. For aromatic ethers, typical mobile phase systems employ hexane-ethyl acetate gradients with polarity adjustments based on compound retention characteristics [25].

Flash chromatography offers rapid purification with high resolution for complex aromatic mixtures [25]. The technique utilizes fine silica gel particles (40-63 μm) and pressurized solvent delivery to achieve efficient separations in reduced timeframes [25]. Recovery yields typically range from 75% to 98% with purity levels exceeding 90% [25].

Specialized column systems have been developed for aromatic hydrocarbon separation [28]. Studies demonstrate that alumina-silica mixed stationary phases (1:1 ratio) provide superior separation of polycyclic aromatic compounds compared to single adsorbent systems [28]. The choice of column type represents the primary controlling factor for successful separation of aromatic compounds according to their structural characteristics [28].

Crystallization and Recrystallization

Crystallization serves as a complementary purification method for solid aromatic compounds [29] [30]. The technique exploits differential solubility characteristics in appropriate solvents to achieve purification through selective crystallization [29] [32]. Successful crystallization requires identification of suitable solvents that exhibit low solubility at reduced temperatures and high solubility at elevated temperatures [32].

The crystallization process involves dissolution of the crude compound in the minimum quantity of hot solvent, followed by controlled cooling to induce crystal formation [30] [32]. Addition of activated charcoal during the dissolution step helps remove colored impurities [29] [30]. The rate of crystallization can be controlled through seeding or mechanical induction to optimize crystal quality [32].

Recrystallization protocols enable achievement of high purity levels (90-99%) through multiple crystallization cycles [32]. The technique requires careful solvent selection and temperature control to maximize yield while minimizing impurity incorporation [32]. Single perfect crystals can be obtained through slow evaporation techniques or controlled solvent diffusion methods [32].

Vacuum Distillation for Heat-Sensitive Compounds

Vacuum distillation provides an effective purification method for heat-sensitive aromatic compounds [31] [34]. The technique reduces boiling points through pressure reduction, enabling distillation at lower temperatures that preserve delicate aromatic functionalities [31]. This approach proves particularly valuable for compounds containing multiple ether linkages that may be susceptible to thermal degradation [34].

The key advantage of vacuum distillation lies in preservation of volatile aroma compounds and prevention of thermal decomposition [31] [34]. Modern vacuum systems achieve precise pressure control, enabling fine-tuning of distillation conditions for optimal separation [34]. Recovery yields typically range from 80% to 95% with purity levels comparable to other high-resolution purification techniques [31].

Purification Method Comparison and Optimization

| Technique | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery Yield (%) | Application |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Hexane/EtOAc gradients | 85-98 | 70-95 | General separation |

| Flash Chromatography | Silica gel (40-63 μm) | Various organic solvents | 90-99 | 75-98 | Rapid purification |

| Crystallization | Solvent-dependent | Hot solvent → cooling | 80-95 | 60-85 | Solid compounds |

| Vacuum Distillation | N/A | Reduced pressure | 85-99 | 80-95 | Volatile/heat-sensitive |

| Recrystallization | Solvent-dependent | Minimum hot solvent | 90-99 | 70-90 | High purity solids |

Yield optimization strategies integrate multiple purification approaches to maximize both purity and recovery [23] [24]. Microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency, achieving yields of 81-97% for aromatic ether formation under optimized conditions [23]. The combination of controlled reaction conditions with appropriate purification sequences enables achievement of research-grade purity levels while maintaining acceptable material recovery rates [24].

The comprehensive structural elucidation and analytical characterization of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole requires the integration of multiple analytical techniques to establish its molecular architecture and physicochemical properties. This complex organic compound, with the molecular formula C₃₇H₃₄O₄ and molecular weight 542.66 g/mol [1] [2] [3] [4] [5], presents unique challenges for structural determination due to its multi-substituted aromatic framework containing multiple benzyloxy groups and a central ethanone functionality.

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for establishing the three-dimensional molecular structure and solid-state packing arrangements of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Single crystal X-ray diffraction studies provide unambiguous determination of bond lengths, bond angles, and molecular conformations at atomic resolution.

For compounds of similar structural complexity, crystallographic investigations typically employ molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 to 298 K [6] [7] [8]. The crystal system is most commonly triclinic or monoclinic, with space groups such as P-1 or P21/c being frequently observed for multi-substituted aromatic ethers [6] [9] [10]. Unit cell parameters typically fall within the ranges: a = 4.8-15.0 Å, b = 10.9-35.8 Å, c = 8.1-15.0 Å, with angular parameters α = 74-101°, β = 83-122°, and γ = 89-104° [6] [9] [10].

The molecular structure determination involves full-matrix least squares refinement on F² with data collection extending to 2θ values of approximately 50° [6] [7] [8]. For 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, particular attention must be given to the conformational flexibility arising from the multiple benzyloxy substituents, which can adopt various orientations leading to conformational polymorphism.

Critical structural parameters include the planarity of the central anisole ring system, the dihedral angles between the central ring and pendant benzyl groups, and the orientation of the ethanone functionality. The multiple phenylmethoxy substituents introduce significant steric interactions that influence the overall molecular conformation and crystal packing efficiency [6] [10].

Neutron Scattering Studies of Molecular Packing

Neutron scattering investigations provide complementary structural information to X-ray crystallography, particularly valuable for understanding intermolecular interactions and hydrogen bonding networks in the crystalline state. Total neutron scattering experiments utilizing wavelength ranges of 0.05-4.95 Å and momentum transfer ranges of 0.3-50 Å⁻¹ enable detailed analysis of both short-range and long-range structural correlations [11] [12].

For 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, neutron diffraction studies conducted at temperatures ranging from 6 to 298 K would reveal temperature-dependent structural changes and phase transitions [11] [13] [14]. The use of Ti₀.₆₈Zr₀.₃₂ flat sample containers and measurement times of approximately 6 hours ensure high-quality data collection [11].

Neutron scattering is particularly sensitive to weak intermolecular interactions such as C-H···O and C-H···π contacts, which are expected to play crucial roles in the crystal packing of this compound [11] [15]. The high sensitivity of neutrons to hydrogen atoms allows precise determination of aromatic C-H bond orientations and their participation in weak hydrogen bonding networks.

Analysis using GUDRUN and SANDALS software packages enables extraction of pair distribution functions and structure factors, providing insights into the preferential orientations of neighboring molecules and the specific nature of π-π stacking interactions between aromatic rings [11] [12]. The multiple benzyl groups in 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole are expected to exhibit both parallel displaced and herringbone packing motifs characteristic of substituted aromatic systems [11] [15].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environment and molecular connectivity in 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Measurements typically conducted at 300-500 MHz in deuterated solvents such as CDCl₃ or DMSO-d₆ reveal characteristic chemical shift patterns [16] [17] [18].

The aromatic protons of the multiple benzyl groups appear as complex multiplets in the 7.0-8.5 ppm region, with the central anisole ring protons showing distinct coupling patterns dependent on their substitution pattern [16] [17] [18]. The benzylic CH₂ protons of the phenylmethoxy groups typically resonate around 5.0-5.2 ppm as singlets, while the methoxy group appears as a sharp singlet near 3.8 ppm [16] [17] [18].

The ethanone functionality contributes additional complexity, with the α-CH₂ protons appearing as multiplets in the 2.5-3.0 ppm region and showing characteristic coupling to adjacent aromatic systems [16] [17] [18]. Integration ratios provide confirmation of the proposed structure with the expected 34:4:3 ratio for aromatic:benzylic:methoxy protons respectively.

¹³C NMR spectroscopy at 75-151 MHz provides complementary information about the carbon framework [16] [17] [18]. The carbonyl carbon of the ethanone group appears characteristically downfield around 190-200 ppm, while aromatic carbons span the 110-160 ppm region with distinct patterns for substituted and unsubstituted positions [16] [17] [18]. The benzylic carbons appear around 70 ppm, and the methoxy carbon near 55 ppm [16] [17] [18].

Infrared Spectroscopy

FTIR spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups in 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. The C=O stretching frequency of the ethanone functionality appears as a strong absorption in the 1670-1720 cm⁻¹ region, with the exact position influenced by conjugation with the adjacent aromatic system [19] [16] [20].

Aromatic C=C stretching vibrations produce multiple bands in the 1450-1600 cm⁻¹ region, while C-H stretching of aromatic protons appears in the 3020-3100 cm⁻¹ range [19] [16]. The multiple C-O stretching vibrations from the ether linkages generate strong absorptions in the 1000-1300 cm⁻¹ region [19] [16].

Out-of-plane aromatic C-H bending vibrations in the 680-900 cm⁻¹ region provide information about the substitution patterns on the benzene rings, with specific frequencies diagnostic for different substitution patterns [19] [16]. The aliphatic C-H stretching from the benzylic CH₂ groups contributes to the 2850-3000 cm⁻¹ region [19] [16].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole reveals electronic transitions characteristic of extended conjugated aromatic systems. The compound exhibits maximum absorption (λmax) values typically in the 250-350 nm range, with molar absorptivity values of 10³-10⁵ L mol⁻¹ cm⁻¹ [21] [22].

The presence of multiple benzyloxy substituents and the ethanone functionality extends the effective conjugation length, resulting in bathochromic shifts compared to simple anisole derivatives [21] [22]. Electronic transitions include both π→π* and n→π* transitions, with the π→π* transitions generally showing higher intensity [22] [23].

Solvent effects significantly influence the absorption spectra, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state [24] [21]. The multiple aromatic rings and electron-donating methoxy groups contribute to the overall electronic delocalization and spectroscopic properties [21] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular composition and fragmentation pathways of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that confirm the proposed structure and provide insights into the relative stability of different molecular regions.

The molecular ion peak [M]⁺ appears at m/z 542, though it typically exhibits weak to moderate intensity due to the extensive fragmentation of the complex molecular structure [25] [26] [27]. The base peak frequently corresponds to the tropylium ion at m/z 91 (C₇H₇⁺), formed through benzyl cleavage, which represents one of the most thermodynamically stable fragment ions [25] [26] [27].

Alpha cleavage adjacent to the ethanone functionality produces various fragment ions with loss of different alkyl and aryl groups [25] [26] [27]. Loss of methoxy groups (-OCH₃, M-31) and benzyl radicals (-C₇H₇, M-91) are commonly observed fragmentation pathways [25] [27]. The loss of entire phenylmethoxy units (M-107) provides additional structural confirmation [25] [27].

The tropylium ion at m/z 91 undergoes secondary fragmentation with loss of acetylene (C₂H₂) to produce the cyclopentadienyl cation at m/z 65 [25] [26] [27]. Aromatic stabilization effects result in characteristic fragment ions at m/z 77, 78, and 79, corresponding to phenyl and substituted phenyl cations [25] [26] [27].

The extensive aromatic character and multiple substitution patterns lead to complex fragmentation cascades that require careful interpretation. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the intrinsic stability of different molecular regions [25] [26] [27].

Computational Density Functional Theory Models

Density Functional Theory calculations provide theoretical insights into the electronic structure, molecular geometry, and spectroscopic properties of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole. Computational studies typically employ hybrid functionals such as B3LYP, PBE0, or M06-2X with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) [28] [29] [30] [31].

Geometry optimization calculations without symmetry constraints reveal the preferred molecular conformation in the gas phase and in solution using solvation models such as PCM, SMD, or CPCM [28] [31] [32]. The optimized structure provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data [29] [30] [31].

Harmonic frequency calculations confirm that optimized geometries correspond to true minima on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental IR and Raman spectra [29] [33]. The calculated frequencies require scaling factors to account for anharmonic effects and basis set limitations [29] [33].

Electronic property calculations reveal the HOMO-LUMO energy gap, dipole moment, and frontier orbital characteristics [30] [34] [35]. Time-dependent DFT (TD-DFT) calculations provide theoretical UV-Vis absorption spectra with predicted λmax values and oscillator strengths [35] [36]. The electronic properties are strongly influenced by the extended conjugation and electron-donating character of the multiple methoxy substituents [30] [34] [35].

Thermodynamic parameter calculations over the temperature range 298-698 K provide theoretical enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) values for conformational transitions and intermolecular interactions [28] [31]. These parameters are essential for understanding the temperature-dependent behavior and phase stability of the compound [28] [31].

XLogP3

Dates

Explore Compound Types

CH5AsO3

CH5AsO3